molecular formula C23H23N5O3 B3310943 N-(3-acetamidophenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 946232-89-9

N-(3-acetamidophenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B3310943
CAS No.: 946232-89-9
M. Wt: 417.5 g/mol
InChI Key: CBUCFLMOZMFIGY-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic compound featuring a hybrid structure combining indole, 1,3,4-oxadiazole, and acetamide moieties. The indole core is substituted at the 2-position with a 5-isopropyl-1,3,4-oxadiazole ring, while the acetamide group is linked to a 3-acetamidophenyl substituent.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-14(2)22-26-27-23(31-22)20-11-16-7-4-5-10-19(16)28(20)13-21(30)25-18-9-6-8-17(12-18)24-15(3)29/h4-12,14H,13H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUCFLMOZMFIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This molecular structure includes an indole moiety and an oxadiazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the efficacy of oxadiazole derivatives in combating resistant bacterial strains. For instance, compounds with similar oxadiazole structures have shown significant antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-Acetyl-1,3,4-oxadiazoleMRSA32 µg/mL
This compoundMRSATBD

Cytotoxicity

Cytotoxicity studies have been conducted using various cell lines to assess the safety profile of this compound. Initial findings suggest that while certain derivatives exhibit cytotoxic effects at high concentrations, others demonstrate low toxicity levels comparable to standard treatments .

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
Compound AL92910075
This compoundA549TBDTBD

The mechanism underlying the biological activity of this compound is believed to involve interactions at the molecular level that disrupt cellular processes in target organisms. The presence of the oxadiazole ring is particularly significant due to its role in inhibiting biofilm formation and influencing gene transcription related to antibiotic resistance .

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound. For example:

  • Study on Anticancer Properties : A study demonstrated that oxadiazole derivatives induced apoptosis in cancer cell lines through the activation of apoptotic signaling pathways .
  • Antioxidant Activity : Compounds within this class have shown promising antioxidant properties, which may contribute to their overall therapeutic efficacy .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethylphenyl analogue (428.41 g/mol) shares a similar molecular weight with the target compound but exhibits higher lipophilicity, which may influence bioavailability .
  • Replacement of the oxadiazole isopropyl group with an indol-3-ylmethyl moiety (428.50 g/mol) enhances LOX inhibition, suggesting substituent-dependent enzyme targeting .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound Substituents (Oxadiazole/Aryl) Melting Point (°C) Solubility Trends
5-isopropyl / 3-acetamidophenyl Not reported Likely moderate (amide polarity)
5-phthalazinone / 4-sulfamoylphenyl >300 Low (high crystallinity)
5-benzofuran / 3-chlorophenyl 198–200 Moderate (thioether linkage)

Key Observations :

  • Phthalazinone-containing derivatives exhibit exceptionally high melting points (>300°C), attributed to rigid planar structures and intermolecular hydrogen bonding .
  • The target compound’s 3-acetamidophenyl group may improve aqueous solubility compared to halogenated or sulfonamide analogues due to hydrogen-bonding capacity.

Pharmacological Activities

Enzyme Inhibition

  • LOX Inhibition: N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (IC₅₀: 12.3 µM) outperforms non-indole derivatives, highlighting the role of indole-3-ylmethyl substitution .
  • α-Glucosidase Inhibition : Substituted phenyl groups (e.g., 4-methoxyphenyl) enhance activity, suggesting electron-donating groups optimize enzyme binding .

Antimicrobial Activity

  • Benzofuran-oxadiazole hybrids (e.g., compound 2a) show broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Key Observations :

Example Protocol :

  • Equimolar 5-isopropyl-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(3-acetamidophenyl)acetamide are reacted in DMF with NaH (35°C, 8 h), yielding the target compound after ice quenching and purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetamidophenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetamidophenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

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